molecular formula C6H5N3O B3277682 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one CAS No. 663597-69-1

1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one

Cat. No.: B3277682
CAS No.: 663597-69-1
M. Wt: 135.12 g/mol
InChI Key: MXQACMJEKYMFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the desired compound with high efficiency and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce halogenated or alkylated derivatives.

Scientific Research Applications

1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: It is used in the synthesis of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,7-dihydropyrrolo[2,3-d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h1-3H,(H2,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQACMJEKYMFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one
Reactant of Route 2
1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one
Reactant of Route 3
1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one
Reactant of Route 4
Reactant of Route 4
1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one
Reactant of Route 5
1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one
Reactant of Route 6
Reactant of Route 6
1H-pyrrolo[2,3-d]pyrimidin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.